5'-oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes a cyclopropane ring fused to a pyrrolizine ring system. Spirocyclic compounds are known for their three-dimensional structures, which can impart unique physicochemical properties such as enhanced lipophilicity, aqueous solubility, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a cyclopropane derivative with a pyrrolizine precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5’-oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted spirocyclic compounds, and various oxo derivatives .
Scientific Research Applications
5’-oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5’-oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[indeno[1,2-b]quinoxalines: Known for their biological activities and structural complexity.
Spiro[cyclopropane-1,2’-steroids]: Exhibits various biological activities, including diuretic and antiandrogenic properties.
Uniqueness
5’-oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its uniqueness .
Properties
CAS No. |
2743432-42-8 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.